molecular formula C24H22FN5O2 B266485 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

货号 B266485
分子量: 431.5 g/mol
InChI 键: SCVPGGHWGFUKKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as JNJ-40411813, is a novel and potent small-molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer.

作用机制

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one selectively inhibits the activity of B-Raf, which is a key downstream effector of the MAPK signaling pathway. By blocking B-Raf activity, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one prevents the activation of downstream targets such as MEK and ERK, which are involved in regulating cell growth, differentiation, and survival. This leads to inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to modulate the immune microenvironment, by inhibiting the production of immunosuppressive cytokines and promoting the infiltration of effector T cells into tumors. 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its potency and selectivity for B-Raf. This makes it an attractive tool for studying the role of the MAPK signaling pathway in cancer biology. However, one limitation of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of information on its toxicity and pharmacokinetics in humans, which limits its potential as a clinical candidate.

未来方向

There are several potential future directions for research on 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. One area of interest is the development of more potent and selective B-Raf inhibitors, which could have even greater therapeutic potential in cancer. Another area of interest is the use of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in combination with other targeted therapies or immunotherapies, to enhance their efficacy and overcome resistance mechanisms. Finally, there is a need for further studies to elucidate the mechanism of action of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been described in a patent application (WO2013030835A1) by Janssen Pharmaceutica NV. The synthesis involves the reaction of 3-fluoroaniline with 2-ethyl-3-hydroxy-3-(3-methoxypropyl)propionaldehyde to form an intermediate, which is then reacted with 2,3-dichloroquinoxaline to give the final product.

科学研究应用

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and non-small cell lung cancer. In vitro studies have shown that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one inhibits the growth and survival of cancer cells by blocking the MAPK signaling pathway. In vivo studies have demonstrated that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has potent antitumor activity in various xenograft models, and can also enhance the efficacy of chemotherapy and radiation therapy.

属性

产品名称

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

分子式

C24H22FN5O2

分子量

431.5 g/mol

IUPAC 名称

14-ethyl-17-(3-fluorophenyl)-13-(3-methoxypropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H22FN5O2/c1-3-19-28-22-20(24(31)29(19)12-7-13-32-2)21-23(27-18-11-5-4-10-17(18)26-21)30(22)16-9-6-8-15(25)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3

InChI 键

SCVPGGHWGFUKKH-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

规范 SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。